

Comparative Efficacy of Rosuvastatin-Fenofibrate Combination Therapy Versus Rosuvastatin Monotherapy in Diabetic Dyslipidemia

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Compound of Interest		
Compound Name:	Razel-F	
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A comprehensive review of clinical evidence for researchers and drug development professionals.

Diabetic dyslipidemia, a common metabolic derangement in patients with type 2 diabetes, is characterized by a triad of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and elevated low-density lipoprotein cholesterol (LDL-C). While statin monotherapy, primarily with agents like rosuvastatin, is the cornerstone for managing elevated LDL-C, a significant residual cardiovascular risk often persists due to unaddressed hypertriglyceridemia and low HDL-C. This has led to the exploration of combination therapies, such as a fixed-dose combination of rosuvastatin and fenofibrate (marketed as **Razel-F**), to provide a more comprehensive lipid-lowering effect. This guide provides an objective comparison of the efficacy of this combination therapy against rosuvastatin monotherapy, supported by data from clinical studies.

Data Presentation: Comparative Lipid Profile Modulation

The following tables summarize the quantitative data from various clinical trials, highlighting the percentage change in key lipid parameters following treatment with rosuvastatin-fenofibrate combination therapy versus rosuvastatin monotherapy.



Table 1: Efficacy of Rosuvastatin and Fenofibrate Combination vs. High-Dose Rosuvastatin in Stable Coronary Artery Disease with Mixed Dyslipidemia[1][2]

Parameter	Rosuvastatin (40mg) + Fenofibrate (145mg) (FDC Group)	High-Dose Rosuvastatin (40mg) (HDR Group)
LDL-C Reduction	Greater Reduction	Less Reduction
HDL-C Increase	Greater Increase	Less Increase
Triglyceride Reduction	Greater Reduction	Less Reduction

FDC: Fixed-Dose Combination; HDR: High-Dose Rosuvastatin. This study concluded that the combination therapy was more effective in improving the overall lipid profile compared to high-dose rosuvastatin monotherapy.[1]

Table 2: Comparative Efficacy of Rosuvastatin + Fenofibric Acid vs. Rosuvastatin Monotherapy in Patients with Mixed Dyslipidemia[3][4]

Parameter	Rosuvastatin (5mg) + Fenofibric Acid (135mg)	Rosuvastatin (5mg) Monotherapy
HDL-C Increase	23.0%	12.4%
Triglyceride Reduction	-40.3%	-17.5%
LDL-C Reduction	-28.7%	Not Reported for Direct Comparison

This study highlighted the significant improvement in HDL-C and triglycerides with the combination therapy compared to rosuvastatin monotherapy.[4]

Table 3: Comparison of Rosuvastatin (10mg) + Fenofibrate (145mg) Combination Therapy in Diabetic Dyslipidemia[5][6]



Parameter	Baseline (Mean)	After 12 Weeks (Mean)
Total Cholesterol (mg/dL)	Data Not Provided	Data Not Provided
HDL-C (mg/dL)	Data Not Provided	Data Not Provided
LDL-C (mg/dL)	Data Not Provided	Data Not Provided
Triglycerides (mg/dL)	Data Not Provided	Data Not Provided
TCL/HDL Ratio	Data Not Provided	Data Not Provided
TGL/HDL Ratio	Data Not Provided	Data Not Provided

This hospital record-based study concluded that the combination therapy of Rosuvastatin (10mg) plus Fenofibrate (145mg) was effective in improving the lipid profile in patients with diabetic dyslipidemia, with a particular emphasis on the improvement of the TGL/HDL ratio.[5]

Experimental Protocols

The methodologies employed in the cited studies generally follow a randomized, controlled trial design. A representative experimental workflow is detailed below.

A Randomized, Comparative Study of Rosuvastatin-Fenofibrate FDC vs. Rosuvastatin Monotherapy

1. Patient Population:

- Adult male and female patients (typically aged 18-70 years) diagnosed with type 2 diabetes and mixed dyslipidemia.
- Inclusion criteria often include fasting triglyceride levels ≥ 150 mg/dL and LDL-C levels > 100 mg/dL.[7]
- Exclusion criteria commonly include severe renal or hepatic dysfunction, and current treatment with other lipid-lowering agents that cannot be washed out.[7]

2. Study Design:



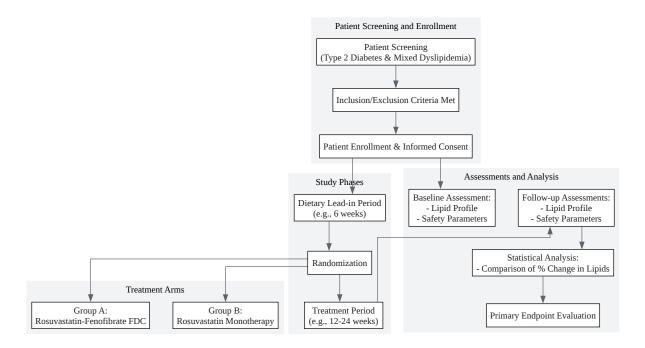
- A multicenter, randomized, open-label or double-blind, parallel-group study.[7][8]
- Patients undergo a dietary lead-in period (e.g., 6 weeks) to standardize dietary habits.[9]
- Patients are then randomized to receive either the fixed-dose combination of rosuvastatin
 and fenofibrate or rosuvastatin monotherapy for a specified duration (e.g., 12 to 24 weeks).
 [1][6][10]

3. Treatment:

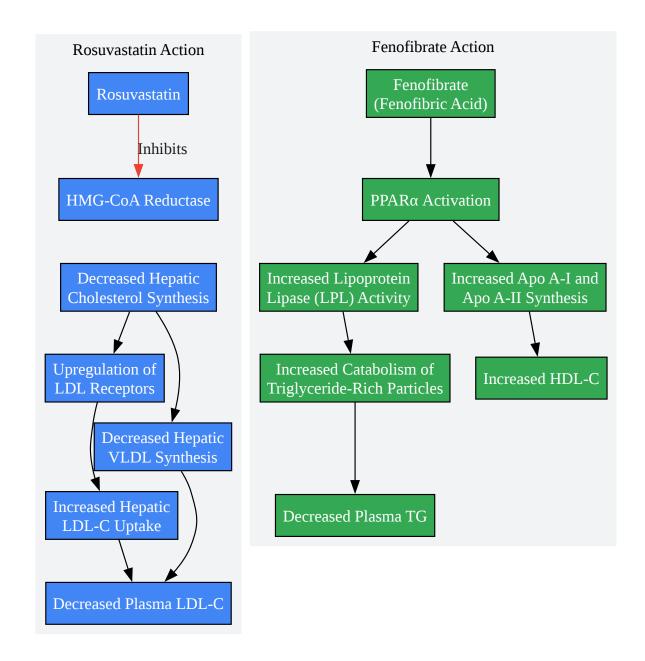
- Combination Group: Fixed-dose combination of Rosuvastatin (e.g., 10 mg) and Fenofibrate (e.g., 145 mg or 160 mg) administered once daily.[1][5][6]
- Monotherapy Group: Rosuvastatin (e.g., 10 mg, 20 mg, or 40 mg) administered once daily.[1]
- 4. Efficacy and Safety Assessment:
- Fasting lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are measured at baseline and at specified intervals throughout the study (e.g., 4, 12, and 24 weeks).[1]
- Safety is monitored through the recording of adverse events and measurement of liver enzymes (AST, ALT) and creatine phosphokinase (CPK) at regular intervals.[1]
- 5. Statistical Analysis:
- The primary endpoint is typically the percentage change in lipid parameters from baseline to the end of the study.
- Statistical tests such as the unpaired t-test are used to compare the mean percentage changes between the treatment groups.[1]

Visualizations Experimental Workflow









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